Cas no 201803-58-9 (methyl 2-(piperazin-1-yl)propanoate)

methyl 2-(piperazin-1-yl)propanoate structure
201803-58-9 structure
Product Name:methyl 2-(piperazin-1-yl)propanoate
CAS No:201803-58-9
MF:C8H16N2O2
MW:172.224842071533
MDL:MFCD12811583
CID:240958
PubChem ID:18423278
Update Time:2025-04-19

methyl 2-(piperazin-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineaceticacid, a-methyl-, methyl ester
    • methyl 2-piperazin-1-ylpropanoate
    • 1-Piperazineaceticacid,-alpha--methyl-,methylester(9CI)
    • methyl 2-(piperazin-1-yl)propanoate
    • SCHEMBL6603037
    • AKOS009113726
    • EN300-872205
    • DTXSID40593628
    • 201803-58-9
    • MDL: MFCD12811583
    • Inchi: 1S/C8H16N2O2/c1-7(8(11)12-2)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3
    • InChI Key: VTLTTWLIPWCKKZ-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)N1CCNCC1)=O

Computed Properties

  • Exact Mass: 172.121177757g/mol
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.6Ų

methyl 2-(piperazin-1-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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